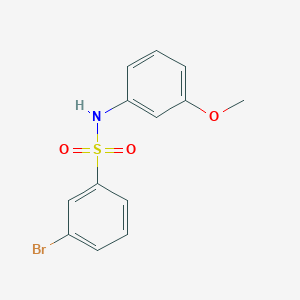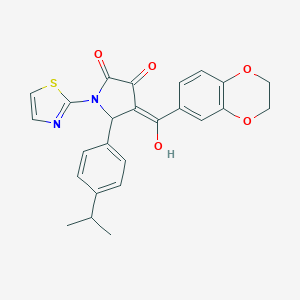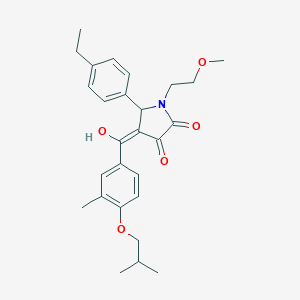![molecular formula C11H15NOS B267784 N-[2-(methylsulfanyl)phenyl]butanamide](/img/structure/B267784.png)
N-[2-(methylsulfanyl)phenyl]butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(methylsulfanyl)phenyl]butanamide, also known as NSI-189, is a novel compound that has gained attention for its potential use in treating depression and other mood disorders. This compound is a small molecule that was developed by Neuralstem, Inc., a biotechnology company that specializes in the development of therapies for central nervous system diseases. In
Mécanisme D'action
N-[2-(methylsulfanyl)phenyl]butanamide is believed to work by increasing the production of new neurons in the hippocampus. This increase in neurogenesis is thought to be mediated by the upregulation of certain genes and the activation of specific signaling pathways. N-[2-(methylsulfanyl)phenyl]butanamide has also been shown to increase the levels of certain neurotransmitters, such as serotonin and dopamine, which are involved in mood regulation.
Biochemical and Physiological Effects:
N-[2-(methylsulfanyl)phenyl]butanamide has been shown to have a number of biochemical and physiological effects. Animal studies have shown that N-[2-(methylsulfanyl)phenyl]butanamide can increase the production of new neurons in the hippocampus, as well as increase the levels of certain neurotransmitters, such as serotonin and dopamine. N-[2-(methylsulfanyl)phenyl]butanamide has also been shown to improve cognitive function and reduce symptoms of depression in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
N-[2-(methylsulfanyl)phenyl]butanamide has several advantages for lab experiments. It is a small molecule that can easily be synthesized and purified. It has also been extensively studied in animal models, making it a well-characterized compound. However, there are also some limitations to using N-[2-(methylsulfanyl)phenyl]butanamide in lab experiments. It has not yet been tested in human clinical trials, so its safety and efficacy in humans are still unknown. Additionally, N-[2-(methylsulfanyl)phenyl]butanamide has a relatively short half-life, which may limit its effectiveness in some experiments.
Orientations Futures
There are several future directions for the study of N-[2-(methylsulfanyl)phenyl]butanamide. One area of research is the potential use of N-[2-(methylsulfanyl)phenyl]butanamide in treating other neurological disorders, such as Alzheimer's disease and traumatic brain injury. Another area of research is the optimization of N-[2-(methylsulfanyl)phenyl]butanamide's pharmacological properties, such as its half-life and bioavailability. Finally, there is a need for further research into the safety and efficacy of N-[2-(methylsulfanyl)phenyl]butanamide in humans, which will require clinical trials.
Méthodes De Synthèse
N-[2-(methylsulfanyl)phenyl]butanamide is synthesized through a multi-step process that involves the use of various reagents and solvents. The synthesis starts with the reaction of 2-bromo-4-methylthiophenol with 2-bromoacetophenone in the presence of a base to form 2-(methylsulfanyl)phenyl)-2-oxoethyl bromide. This compound is then reacted with butylamine in the presence of a reducing agent to form N-[2-(methylsulfanyl)phenyl]butanamide.
Applications De Recherche Scientifique
N-[2-(methylsulfanyl)phenyl]butanamide has been extensively studied for its potential use in treating depression and other mood disorders. Animal studies have shown that N-[2-(methylsulfanyl)phenyl]butanamide can increase the production of new neurons in the hippocampus, a region of the brain that is involved in memory and mood regulation. This increase in neurogenesis has been linked to improvements in mood and cognitive function.
Propriétés
Nom du produit |
N-[2-(methylsulfanyl)phenyl]butanamide |
|---|---|
Formule moléculaire |
C11H15NOS |
Poids moléculaire |
209.31 g/mol |
Nom IUPAC |
N-(2-methylsulfanylphenyl)butanamide |
InChI |
InChI=1S/C11H15NOS/c1-3-6-11(13)12-9-7-4-5-8-10(9)14-2/h4-5,7-8H,3,6H2,1-2H3,(H,12,13) |
Clé InChI |
ANZMLOONXZISMQ-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NC1=CC=CC=C1SC |
SMILES canonique |
CCCC(=O)NC1=CC=CC=C1SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-{[3-cyano-4-(4-hydroxy-3-methoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]sulfanyl}-N-(2-ethylphenyl)acetamide](/img/structure/B267711.png)
![Ethyl 4-(3,4-dimethoxyphenyl)-2-[(2-fluorobenzoyl)amino]thiophene-3-carboxylate](/img/structure/B267712.png)
![3-{[(3-Chloroanilino)carbonyl]amino}benzamide](/img/structure/B267717.png)







![7-(3,4-dimethoxyphenyl)-6a,7-dihydro-6H-chromeno[3,4-c][1,5]benzothiazepine](/img/structure/B267783.png)